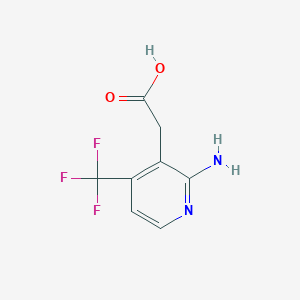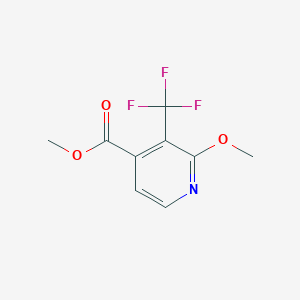
Suc-Ala-Ala-Pro-Met-pNA
Vue d'ensemble
Description
Suc-Ala-Ala-Pro-Met-pNA, also known as N-Succinyl-Ala-Ala-Pro-Met-p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds. The compound releases p-nitroaniline, a yellow chromophore, upon enzymatic cleavage, allowing for colorimetric detection and quantification of enzyme activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Met-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Ala-Ala-Pro-Met-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the methionine and p-nitroaniline residues releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, chymotrypsin, and subtilisin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at pH 7.4.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Applications De Recherche Scientifique
Suc-Ala-Ala-Pro-Met-pNA is widely used in various fields of scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: Employed in the investigation of protease activity in biological samples, including cell lysates and tissue extracts.
Medicine: Utilized in diagnostic assays to measure protease levels in clinical samples, aiding in the diagnosis of diseases such as pancreatitis and certain cancers.
Industry: Applied in the quality control of enzyme preparations and in the development of protease inhibitors for therapeutic use.
Mécanisme D'action
The mechanism of action of Suc-Ala-Ala-Pro-Met-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and the release of p-nitroaniline. The molecular targets are the peptide bonds within the substrate, and the pathway involves the formation of a tetrahedral intermediate during the hydrolysis reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for elastase assays, differing by the presence of phenylalanine instead of methionine.
Suc-Ala-Pro-pNA: A substrate for prolyl endopeptidase, lacking the additional alanine and methionine residues.
Uniqueness
Suc-Ala-Ala-Pro-Met-pNA is unique due to its specific sequence, which provides distinct substrate specificity for certain proteases. The presence of methionine allows for the study of proteases that preferentially cleave at methionine residues, making it valuable for targeted enzymatic assays.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYXBAKUGCYIL-FVCZOJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















